molecular formula C20H18N6 B12793667 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine CAS No. 5458-96-8

4-Amino-2-(dimethylamino)-6,7-diphenylpteridine

Cat. No.: B12793667
CAS No.: 5458-96-8
M. Wt: 342.4 g/mol
InChI Key: LQNMZCFTZSFPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(dimethylamino)-6,7-diphenylpteridine is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4,5-triaminopyrimidine with benzil in the presence of a suitable catalyst. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Amino-2-(dimethylamino)-6,7-diphenylpteridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of folate metabolism, which is crucial for DNA synthesis and repair. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    4-Amino-2-phenylpyrimidine: Shares structural similarities but lacks the dimethylamino group.

    6,7-Diphenylpteridine: Similar core structure but without the amino and dimethylamino substitutions.

Uniqueness: 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and potential biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

5458-96-8

Molecular Formula

C20H18N6

Molecular Weight

342.4 g/mol

IUPAC Name

2-N,2-N-dimethyl-6,7-diphenylpteridine-2,4-diamine

InChI

InChI=1S/C20H18N6/c1-26(2)20-24-18(21)17-19(25-20)23-16(14-11-7-4-8-12-14)15(22-17)13-9-5-3-6-10-13/h3-12H,1-2H3,(H2,21,23,24,25)

InChI Key

LQNMZCFTZSFPQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2C(=N1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.